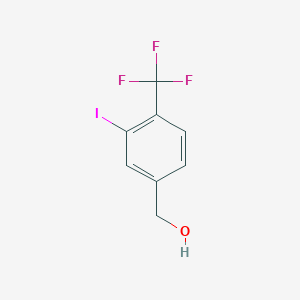

3-Iodo-4-(trifluoromethyl)benzyl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Iodo-4-(trifluoromethyl)benzyl alcohol” is a chemical compound that belongs to the aromatic alcohol group. It is used as a pharmaceutical intermediate and undergoes cross-coupling reaction with zinc reagent .

Molecular Structure Analysis

The molecular formula of “3-Iodo-4-(trifluoromethyl)benzyl alcohol” is C8H6F3IO . The InChI code is 1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3,13H,4H2 .Chemical Reactions Analysis

“3-Iodo-4-(trifluoromethyl)benzyl alcohol” undergoes cross-coupling reaction with zinc reagent to yield 3 R - tert -butoxycarbonylamino-4- (3-hydroxymethylphenyl)butanoic acid benzyl ester .Physical And Chemical Properties Analysis

The physical form of “3-Iodo-4-(trifluoromethyl)benzyl alcohol” is solid-crystals . The molecular weight is 302.03 .Aplicaciones Científicas De Investigación

Rhenium-Catalyzed Trifluoromethylation

The catalytic abilities of methyltrioxorhenium for electrophilic trifluoromethylation of aromatic and heteroaromatic compounds have been demonstrated using hypervalent iodine reagents. This process, which potentially involves 3-Iodo-4-(trifluoromethyl)benzyl alcohol derivatives, shows the formation of trifluoromethylated products, emphasizing the role of radical species in the reaction mechanism (E. Mejía & A. Togni, 2012).

Secondary Benzylation Catalyzed by Metal Triflate

A system utilizing secondary benzyl alcohol and metal triflate demonstrates effective secondary benzylation of various nucleophiles. This research outlines the versatility of benzyl alcohols in secondary benzylation reactions, potentially including the utilization of 3-Iodo-4-(trifluoromethyl)benzyl alcohol (Masahiro Noji et al., 2003).

Iodo(III)cyclization of Alkynes

Benziodoxole triflate, derived from similar compounds to 3-Iodo-4-(trifluoromethyl)benzyl alcohol, facilitates the iodo(III)cyclization of alkynes. This process enables the synthesis of various benziodoxole-appended (hetero)arenes under mild conditions, showcasing the compound's potential in creating complex organic structures (Bin Wu et al., 2017).

O-Benzylation Reagents

The development of novel O-benzylation reagents, like the trimerization of benzyl imidate to create efficient benzylating agents, highlights the significance of benzyl alcohol derivatives in synthesizing benzyl ethers. This application underlines the role of 3-Iodo-4-(trifluoromethyl)benzyl alcohol in facilitating such reactions under acid-catalyzed conditions (Kohei Yamada et al., 2012).

Trifluoromethylation Reagent Reactivity

Research into the reactivity of hypervalent iodine trifluoromethylation reagents with phenols has shown selective aromatic electrophilic substitution. This study, potentially involving derivatives of 3-Iodo-4-(trifluoromethyl)benzyl alcohol, demonstrates the compound's applicability in creating trifluoromethylated aromatic compounds (K. Stanek et al., 2008).

Safety And Hazards

Propiedades

IUPAC Name |

[3-iodo-4-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3,13H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKLQWPKQYHQHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)I)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4-(trifluoromethyl)benzyl alcohol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2691162.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-sulfonamide](/img/structure/B2691163.png)

![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2691165.png)

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2691174.png)

![3-[({12-Oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2691175.png)

![6-methyl-3-phenyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2691180.png)